molecular formula C9H6F2 B1626949 5,7-Difluoro-1H-indene CAS No. 939760-79-9

5,7-Difluoro-1H-indene

Cat. No.: B1626949
CAS No.: 939760-79-9
M. Wt: 152.14 g/mol
InChI Key: PKPUVFZVZHJBNW-UHFFFAOYSA-N
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Description

5,7-Difluoro-1H-indene is a fluorinated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1H-indene typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of fluorinated indanes.

    Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated indanes.

    Substitution: Fluorinated derivatives with new substituents replacing the fluorine atoms.

Scientific Research Applications

5,7-Difluoro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound due to the presence of fluorine atoms, which can enhance binding affinity to biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1H-indene depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s interaction with molecular targets such as enzymes or receptors, potentially leading to increased efficacy or selectivity. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

    5,6-Difluoro-1H-indene: Another fluorinated indene derivative with fluorine atoms at the 5th and 6th positions.

    5,7-Difluoro-1-indanone: A related compound where the indene ring is oxidized to form a ketone.

Uniqueness: 5,7-Difluoro-1H-indene is unique due to its specific fluorination pattern, which can influence its chemical reactivity and biological activity differently compared to other fluorinated indenes. The position of the fluorine atoms can affect the compound’s electronic properties and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

5,7-difluoro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2/c10-7-4-6-2-1-3-8(6)9(11)5-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPUVFZVZHJBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585784
Record name 5,7-Difluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-79-9
Record name 5,7-Difluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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